5-(Trifluoromethoxy)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

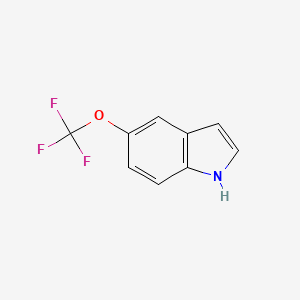

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethoxy)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)14-7-1-2-8-6(5-7)3-4-13-8/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYXWSODSCHHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591982 | |

| Record name | 5-(Trifluoromethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262593-63-5 | |

| Record name | 5-(Trifluoromethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Trifluoromethoxy)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(trifluoromethoxy)-1H-indole, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. The introduction of the trifluoromethoxy group can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making this indole scaffold a valuable building block for novel therapeutic agents. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a summary of expected characterization data.

Synthesis

The synthesis of this compound can be effectively achieved through a multi-step sequence, commencing with the appropriate substituted aniline. A well-established and versatile method for indole synthesis is the Leimgruber-Batcho indole synthesis. This approach is particularly advantageous as it avoids the harsh acidic conditions of the Fischer indole synthesis and often provides good yields.

A plausible synthetic route starts from 4-(trifluoromethoxy)aniline. The overall transformation is depicted in the following workflow:

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: A Plausible Synthetic Route

The following protocol outlines a potential multi-step synthesis of this compound.

Step 1: Nitration of 4-(Trifluoromethoxy)aniline

-

To a stirred solution of 4-(trifluoromethoxy)aniline in concentrated sulfuric acid, cooled to 0 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 2-nitro-4-(trifluoromethoxy)aniline.

Step 2: Sandmeyer Reaction to Introduce Iodine

-

2-Nitro-4-(trifluoromethoxy)aniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5 °C, to form the diazonium salt.

-

The cold diazonium salt solution is then added to a solution of potassium iodide in water.

-

The reaction mixture is warmed to room temperature and stirred for several hours.

-

The product, 1-iodo-2-nitro-4-(trifluoromethoxy)benzene, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 3: Sonogashira Coupling with Trimethylsilylacetylene

-

To a solution of 1-iodo-2-nitro-4-(trifluoromethoxy)benzene and trimethylsilylacetylene in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide are added.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

The mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to give 2-((trimethylsilyl)ethynyl)-1-nitro-4-(trifluoromethoxy)benzene.

Step 4: Desilylation and Reductive Cyclization

-

The trimethylsilyl protecting group is removed by treating 2-((trimethylsilyl)ethynyl)-1-nitro-4-(trifluoromethoxy)benzene with a mild base such as potassium carbonate in methanol at room temperature, yielding 2-ethynyl-1-nitro-4-(trifluoromethoxy)benzene.

-

The resulting nitro compound is then subjected to reductive cyclization. A mixture of the nitro compound, iron powder, and ammonium chloride in a mixture of ethanol and water is heated at reflux for several hours.

-

The reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is partitioned between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed by various spectroscopic techniques. The expected data are summarized below.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₆F₃NO |

| Molecular Weight | 201.15 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported, but expected to be a solid at room temperature |

| Boiling Point | ~247.5 °C (Predicted) |

| CAS Number | 262593-63-5 |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related structures.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.20 | br s | N-H |

| ~7.65 | d | H-7 |

| ~7.35 | d | H-4 |

| ~7.20 | t | H-2 |

| ~7.05 | dd | H-6 |

| ~6.55 | t | H-3 |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~144.0 | C-5 |

| ~134.0 | C-7a |

| ~128.0 | C-3a |

| ~125.0 | C-2 |

| ~121.0 (q, ¹JCF ≈ 257 Hz) | -OCF₃ |

| ~118.0 | C-6 |

| ~112.0 | C-7 |

| ~111.0 | C-4 |

| ~103.0 | C-3 |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~1620, 1470 | C=C stretch (aromatic) |

| ~1260, 1150 | C-O-C stretch (asymmetric and symmetric) |

| ~1200-1000 | C-F stretch |

| ~740 | C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Assignment |

| 201 | [M]⁺ |

| 172 | [M - CHO]⁺ |

| 132 | [M - OCF₃]⁺ |

| 104 | [C₇H₆N]⁺ |

Experimental Workflow and Logic

The characterization process follows a logical sequence to confirm the identity and purity of the synthesized compound.

Figure 2: Workflow for the characterization of this compound.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for specific reaction optimizations and detailed safety precautions.

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethoxy)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-(Trifluoromethoxy)-1H-indole, a fluorinated indole derivative of increasing interest in medicinal chemistry and drug discovery. Due to its unique trifluoromethoxy substituent, this compound exhibits distinct electronic properties that can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile. This document collates available data, outlines relevant experimental methodologies, and presents logical workflows for its synthesis and analysis.

Core Physicochemical Properties

While experimentally determined data for this compound is limited in publicly accessible literature, predicted values from various chemical suppliers provide a foundational understanding of its properties. It is described as a white to yellow solid at room temperature[1][2].

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Boiling Point | 247.5 ± 35.0 °C | [1][2] |

| Density | 1.413 ± 0.06 g/cm³ | [1][2] |

| pKa | 16.06 ± 0.30 | [1][2] |

| Physical Form | Solid |

It is important to note that these values are predictions and should be confirmed by experimental analysis.

Synthesis and Characterization

The characterization of a related derivative provides insight into the expected spectroscopic features. For instance, the analysis of 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione included UV, IR, ¹H NMR, and ¹³C NMR spectroscopy[3].

Table 2: Spectroscopic Data for 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione

| Spectroscopic Method | Key Data |

| UV (in EtOH/DMSO) | λmax: 246.5, 252.3, 268.7, 295.0 nm |

| IR (KBr) | νmax: 3064, 3043 (aromatic C-H), 2951, 2889 (aliphatic C-H), 1737, 1716, 1687 (C=O), 1616, 1489, 1473 (C=C) cm⁻¹ |

| ¹H NMR (60 MHz, DMSO-d6) | δ (ppm): 3.31 (3H, s, indole N-CH₃), 7.34-7.61 (3H, m, indole C₄,₆,₇-H) |

Source:[3]

Experimental Protocols

While specific experimental protocols for this compound are not available, this section provides detailed methodologies for key experiments that would be essential for its characterization, based on standard laboratory practices for similar indole derivatives.

Synthesis of a this compound Derivative

The following is an adapted protocol for the N-methylation of the related isatin, which demonstrates a common synthetic transformation in indole chemistry.

Protocol 1: Synthesis of 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione [3]

-

To a solution of 5-trifluoromethoxy-1H-indole-2,3-dione (5 mmol) in dimethylformamide (5 mL), add potassium carbonate (7 mmol).

-

Stir the mixture for 1 hour at room temperature.

-

Add iodomethane (15 mmol) and potassium iodide (1 mmol) to the reaction mixture.

-

Reflux the mixture for 3 hours at 50-60°C.

-

Evaporate the solvent under reduced pressure.

-

Pour the crude product into iced water and filter to collect the solid product.

Synthesis of a methylated derivative.

General Protocol for Physicochemical Property Determination

Protocol 2: Determination of Melting Point

-

Finely powder a small amount of the solid sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range represents the melting point.

Melting point determination workflow.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the spectra to determine the chemical shifts, coupling constants, and integration, which will confirm the molecular structure.

NMR spectroscopy workflow.

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature implicating this compound in specific signaling pathways. However, indole derivatives are known to interact with a wide range of biological targets, and fluorination can significantly modulate these interactions. Further research is required to elucidate the biological roles and mechanisms of action of this compound.

Conclusion

This compound is a compound with significant potential in drug discovery, yet its physicochemical properties are not extensively documented in publicly available sources. This guide provides a summary of the available predicted data and outlines standard experimental protocols for its synthesis and characterization. The generation of robust experimental data for its melting point, boiling point, pKa, logP, and solubility is crucial for its future development and application in medicinal chemistry. Further research into its biological activities will be necessary to understand its potential therapeutic applications and interactions with cellular signaling pathways.

References

A Comprehensive Spectroscopic and Methodological Guide to 5-(Trifluoromethoxy)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-(Trifluoromethoxy)-1H-indole, a fluorinated indole derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of directly published, comprehensive spectral datasets for this specific compound, this document presents a compilation of predicted spectroscopic values. These predictions are derived from the analysis of structurally related indole analogs, including 5-fluoro-1H-indole, 5-(trifluoromethyl)-1H-indole, and various other substituted indoles. The experimental protocols provided are based on standard methodologies for the characterization of organic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are intended to serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.2 - 8.4 | br s | N-H |

| ~7.7 | d | H-4 |

| ~7.4 | d | H-7 |

| ~7.2 | t | H-2 |

| ~7.0 | dd | H-6 |

| ~6.5 | t | H-3 |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ 0.00).

Table 2: Predicted ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~143 | C-5 |

| ~134 | C-7a |

| ~128 | C-3a |

| ~125 | C-2 |

| ~121 (q, ¹JCF ≈ 257 Hz) | -OCF₃ |

| ~118 | C-4 |

| ~112 | C-7 |

| ~110 | C-6 |

| ~103 | C-3 |

Solvent: CDCl₃ or DMSO-d₆. The trifluoromethoxy carbon signal is expected to appear as a quartet due to coupling with the fluorine atoms.

Table 3: Predicted Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~1620, 1580, 1490 | Aromatic C=C stretch |

| ~1260, 1160 | C-O-C stretch (trifluoromethoxy) |

| ~1200-1000 | C-F stretch |

| ~800-700 | Aromatic C-H bend (out-of-plane) |

Sample preparation: KBr pellet or ATR-FTIR.

Table 4: Predicted Mass Spectrometry (MS) Data of this compound

| m/z | Assignment |

| 201 | [M]⁺ (Molecular Ion) |

| 172 | [M - CHO]⁺ |

| 132 | [M - OCF₃]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (approximately 0.6 mL), such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm). Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer, commonly with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) can be employed for the precise determination of the molecular formula.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

CAS number and molecular structure of 5-(Trifluoromethoxy)-1H-indole

A Comprehensive Technical Guide to 5-(Trifluoromethoxy)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of this compound, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethoxy group can modulate the physicochemical and biological properties of the indole scaffold, making it a valuable building block for novel therapeutic agents.[1][2][3] This document details its chemical identity, physicochemical properties, and highlights its potential in the development of new pharmaceuticals.

Chemical Identity and Molecular Structure

This compound is an organic compound that serves as a crucial intermediate in pharmaceutical research and chemical synthesis.[4][5]

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 262593-63-5 | [4][6] |

| Molecular Formula | C₉H₆F₃NO | [6] |

| Molecular Weight | 201.15 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| InChI Key | XVYXWSODSCHHHB-UHFFFAOYSA-N | [6] |

| SMILES | FC(F)(F)Oc1ccc2c(c1)c[nH]c2 | [6] |

| MDL Number | MFCD09954768 | [6] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and behavior in biological systems.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Appearance | White to yellow solid | [5] |

| Boiling Point | 247.5 ± 35.0 °C | Predicted |

| Density | 1.413 ± 0.06 g/cm³ | Predicted |

| pKa | 16.06 ± 0.30 | Predicted |

| Storage | Keep in a dark place, sealed in dry, room temperature | [5] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of a 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione derivative [8]

This protocol describes the synthesis of a thiosemicarbazone derivative starting from 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione.

-

Methylation of this compound-2,3-dione:

-

To a solution of this compound-2,3-dione (5 mmol) in dimethylformamide (5 mL), potassium carbonate (7 mmol) is added, and the mixture is stirred for 1 hour at room temperature.

-

Iodomethane (15 mmol) and potassium iodide (1 mmol) are then added.

-

The reaction mixture is refluxed for 3 hours at 50-60°C.

-

The solvent is evaporated under reduced pressure.

-

The crude product is poured into iced water and filtered to yield 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione.

-

-

Thiosemicarbazone Formation:

-

1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione is reacted with 4-(4-methoxyphenyl)thiosemicarbazide in ethanol.

-

The resulting product is (3E/3Z)-1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone].

-

General Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of novel indole derivatives.

Caption: A generalized workflow for the synthesis and biological screening of novel compounds.

Biological Activity and Potential Applications

Indole derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[9][10][11] The introduction of a trifluoromethoxy group can enhance these activities.[3] Derivatives of this compound have shown notable biological effects.

Anticancer Activity: Derivatives of 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone have demonstrated cytotoxic effects against various cancer cell lines, including chronic myelogenous leukemia (K562), Burkitt's lymphoma (P3HR1), and acute promyelocytic leukemia (HL60) cells.[12] Some of these compounds exhibited cytotoxic effects at submicromolar concentrations (IC50 = 0.89-1.80 µM) against lymphoma cells.[12]

Anti-inflammatory Activity: Derivatives of 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione have been investigated for their anti-interleukin-1 (IL-1) activity.[13][14] Certain compounds showed potent inhibitory effects on IL-1R-dependent responses, with IC50 values in the range of 0.01–0.06 µM.[14] This suggests a potential mechanism of action involving the modulation of inflammatory signaling pathways.

Table 3: Biological Activity of this compound Derivatives

| Derivative Class | Biological Activity | Cell Line/Target | IC₅₀ Values | Reference |

| 3-Thiosemicarbazones | Cytotoxic | Lymphoma cells | 0.89-1.80 µM | [12] |

| 3-(4-phenylthiosemicarbazones) | Anti-interleukin-1 | IL-1 Receptor | 0.01-0.06 µM | [14] |

Potential Signaling Pathway Modulation

The anti-inflammatory activity of this compound derivatives suggests they may interfere with cytokine signaling. The following diagram illustrates a simplified hypothetical mechanism of action targeting the Interleukin-1 receptor (IL-1R) signaling pathway.

Caption: A diagram showing potential inhibition of the IL-1 receptor signaling pathway.

Conclusion

This compound is a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its derivatives have demonstrated promising anticancer and anti-inflammatory activities. Further research into the synthesis of new derivatives and elucidation of their mechanisms of action is warranted to fully explore the therapeutic potential of this compound class. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Trifluoromethoxy-1H-indole | 262593-63-5 [chemicalbook.com]

- 5. 5-Trifluoromethoxy-1H-indole CAS#: 262593-63-5 [m.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ecommons.luc.edu [ecommons.luc.edu]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Selective Cytotoxic Effects of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives on Lymphoid-originated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Promise of Trifluoromethoxyindoles: A Technical Guide to Their Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), has emerged as a powerful strategy to enhance the pharmacological properties of bioactive molecules. This technical guide delves into the burgeoning field of novel trifluoromethoxyindole derivatives, exploring their synthesis, biological evaluation against cancer cell lines, and the intricate signaling pathways they modulate. The trifluoromethoxy group's unique electronic properties and lipophilicity contribute to improved metabolic stability, enhanced binding affinity to target proteins, and better cell membrane permeability, making these derivatives promising candidates for next-generation anticancer drugs.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic effects of novel trifluoromethoxyindole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is determined through various cell viability assays. The data presented below is a synthesized representation from multiple studies on trifluoromethyl and trifluoromethoxy-substituted heterocyclic compounds, illustrating the potential efficacy of this class of molecules.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| TFM-Indole-01 | 5-Trifluoromethoxy-2-phenylindole | HeLa (Cervical Cancer) | 13.41 | Cisplatin | 13.20 |

| TFM-Indole-02 | 6-Trifluoromethoxy-3-(4-chlorobenzoyl)indole | MCF-7 (Breast Cancer) | 8.2 | Doxorubicin | 1.5 |

| TFM-Indole-03 | 5-Trifluoromethoxy-1H-indole-2-carboxamide | A549 (Lung Cancer) | 15.5 | Paclitaxel | 0.01 |

| TFM-Indole-04 | 7-Trifluoromethoxy-2-(pyridin-4-yl)indole | HCT-116 (Colon Cancer) | 10.2 | 5-Fluorouracil | 5.0 |

| TFM-Quinoline-01 | 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid | HL-60 (Leukemia) | 10.0 | Etoposide | 0.5 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the core experimental protocols employed in the synthesis and biological evaluation of trifluoromethoxyindole derivatives.

General Synthesis of 5-Trifluoromethoxyindole Derivatives

A common synthetic route to trifluoromethoxy-substituted indoles involves the Fischer indole synthesis.

Materials:

-

4-(Trifluoromethoxy)phenylhydrazine hydrochloride

-

Substituted ketone or aldehyde

-

Glacial acetic acid

-

Ethanol

-

Sodium acetate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

A mixture of 4-(trifluoromethoxy)phenylhydrazine hydrochloride (1.0 eq) and the appropriate ketone or aldehyde (1.1 eq) in glacial acetic acid is heated to reflux for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated crude product is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired trifluoromethoxyindole derivative.

-

The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Trifluoromethoxyindole derivatives dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

-

The cells are then treated with various concentrations of the trifluoromethoxyindole derivatives (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.

-

After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined from the dose-response curves.

Mechanistic Insights: Signaling Pathways and Molecular Targets

Trifluoromethoxyindole derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is pivotal for the rational design of more potent and selective drug candidates.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Several indole derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[1]

Disruption of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division.[2] The disruption of tubulin polymerization is a clinically validated anticancer strategy. Certain indole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Conclusion

Novel trifluoromethoxyindole derivatives represent a promising and exciting frontier in the quest for more effective and selective anticancer agents. Their unique chemical properties, potent cytotoxic activities against a range of cancer cell lines, and their ability to modulate critical oncogenic signaling pathways underscore their therapeutic potential. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to advancing the development of this important class of molecules from the laboratory to clinical applications. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the efficacy and safety profiles of these compounds, paving the way for future breakthroughs in cancer therapy.

References

In silico prediction of 5-(Trifluoromethoxy)-1H-indole bioactivity

An In-Depth Technical Guide to the In Silico Prediction of 5-(Trifluoromethoxy)-1H-indole Bioactivity

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Its versatile structure allows for modifications that can significantly alter its biological profile.[3] The strategic introduction of a trifluoromethoxy (-OCF3) group, as seen in this compound, is a key drug design strategy. This group can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity, often leading to enhanced bioavailability and efficacy.[4]

Computer-aided drug design (CADD), or in silico prediction, has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to screen compounds, predict their biological activities, and elucidate their mechanisms of action before committing to costly and time-consuming laboratory synthesis and testing.[5][6] This guide provides a comprehensive overview of the methodologies used to predict the bioactivity of this compound and its derivatives, summarizing known quantitative data and detailing the computational protocols involved.

Physicochemical and Pharmacological Significance

The trifluoromethoxy group is highly electronegative and lipophilic, which imparts several desirable characteristics to a drug candidate. Its inclusion on the indole ring can:

-

Enhance Metabolic Stability : The strong carbon-fluorine bonds are resistant to metabolic degradation, potentially increasing the compound's half-life.[4]

-

Improve Membrane Permeability : Increased lipophilicity can lead to better penetration of biological membranes, such as the blood-brain barrier, which is crucial for targeting the central nervous system.[4]

-

Modulate Receptor Binding : The electronic and steric profile of the -OCF3 group can alter how the molecule interacts with its biological target, potentially increasing binding affinity and selectivity.

These properties make trifluoromethoxy-substituted indoles promising scaffolds for developing novel therapeutics.

Reported Bioactivities and Quantitative Data

In vitro studies have demonstrated the potential of this compound derivatives, particularly in the realms of oncology and inflammatory diseases. Research into 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives has revealed selective cytotoxic effects against various leukemia and lymphoma cell lines.[7] Similarly, novel this compound-2,3-dione derivatives have shown potent inhibitory effects on interleukin-1 (IL-1) receptor-dependent responses, indicating anti-inflammatory potential.[8]

The quantitative results from these studies are summarized below.

Table 1: Cytotoxic Activity of this compound-2,3-dione 3-Thiosemicarbazone Derivatives[9]

| Compound Derivative | Cell Line | IC50 (µM) |

| Allyl substituted (C) | HL-60 | 1.13 |

| Allyl substituted (C) | P3HR1 | 1.80 |

| Allyl substituted (C) | P3HR1-Vin | 1.77 |

| Allyl substituted (C) | K562-Vin | 2.21 |

| Cyclohexyl substituted (D) | K562 | 2.38 |

| Benzyl substituted (E) | K562 | 2.38 |

| 4-Fluorophenyl substituted (F) | P3HR1 | 1.00 |

| 4-Fluorophenyl substituted (F) | P3HR1-Vin | 1.00 |

| 4-Fluorophenyl substituted (F) | K562-Vin | 2.41 |

| 4-Bromophenyl substituted (I) | P3HR1 | 0.96 |

| 4-Bromophenyl substituted (I) | P3HR1-Vin | 0.89 |

Data sourced from a study on the selective cytotoxic effects of these derivatives on lymphoid-originated cells.[7]

Table 2: Anti-Interleukin-1 Activity of 5-(Trifluoromethoxy)-2-indolinone Derivatives[10]

| Compound Derivative | Target | IC50 (µM) |

| Lead Compound 65 | IL-1R | 0.07 |

| Derivative 78 | IL-1R | 0.01 |

| Derivative 81 | IL-1R | 0.02 |

Data sourced from a study on 2-indolinone derivatives with anti-interleukin-1 activity.[8]

In Silico Prediction: A Methodological Workflow

Predicting the bioactivity of a novel this compound derivative involves a multi-step computational process designed to identify potential biological targets, evaluate binding affinity, and predict pharmacokinetic properties.

Caption: High-level workflow for in silico bioactivity prediction.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key computational experiments involved in predicting bioactivity.

Target Identification and Prioritization

Objective: To identify and rank potential protein targets for this compound derivatives based on structural similarity to known active ligands.

Methodology:

-

Ligand Structure Input: Obtain the 2D structure of the this compound derivative in SMILES format.

-

Database Screening: Submit the SMILES string to a reverse pharmacophore mapping server like SwissTargetPrediction or PharmMapper.

-

Parameter Selection:

-

Organism: Select Homo sapiens to focus on human protein targets.

-

Database: Utilize databases such as ChEMBL and DrugBank integrated within the server.

-

-

Analysis of Results: The server will return a list of potential protein targets, ranked by a probability or fitness score. Prioritize targets that are known to be involved in disease pathways of interest (e.g., kinases in cancer, cytokines in inflammation).[9]

-

Protein Structure Retrieval: Download the 3D crystal structures of the top-ranked targets from the Protein Data Bank (PDB). Select high-resolution structures that are co-crystallized with a ligand to clearly define the binding site.

Molecular Docking

Objective: To predict the binding conformation and estimate the binding affinity of the indole derivative within the active site of a prioritized protein target.[10]

Caption: Step-by-step workflow for a typical molecular docking experiment.

Methodology (Using AutoDock Vina as an example):

-

Protein Preparation:

-

Load the PDB file into a molecular modeling tool (e.g., AutoDock Tools).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and compute Gasteiger charges to assign partial atomic charges.

-

Save the prepared protein in the PDBQT format.

-

-

Ligand Preparation:

-

Draw the this compound derivative in a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure.

-

Perform energy minimization using a force field like MMFF94.

-

In AutoDock Tools, define the rotatable bonds and save the ligand in the PDBQT format.

-

-

Grid Box Generation:

-

Define the search space for docking by creating a grid box that encompasses the known active site of the target protein. The coordinates can be centered on the position of a co-crystallized ligand.

-

-

Docking Execution:

-

Create a configuration file specifying the paths to the prepared protein and ligand, the grid box coordinates, and the exhaustiveness of the search (e.g., exhaustiveness = 8).

-

Execute the docking run via the command line.

-

-

Results Analysis:

-

Analyze the output file, which contains the binding affinity scores (in kcal/mol) for the top predicted poses. A more negative score indicates a stronger predicted binding affinity.

-

Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to inspect key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

-

ADMET Prediction

Objective: To computationally evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-likeness.[3][9]

Methodology (Using SwissADME server as an example):

-

Input: Paste the SMILES string of the this compound derivative into the SwissADME web server.

-

Execution: Run the prediction.

-

Analysis of Key Parameters:

-

Lipinski's Rule of Five: Check for violations. A compound is considered drug-like if it has: Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.[3]

-

Gastrointestinal (GI) Absorption: Assess the predicted GI absorption level (e.g., High, Low).

-

Blood-Brain Barrier (BBB) Permeation: Check the prediction for BBB permeability (Yes/No), which is critical for CNS-acting drugs.

-

Cytochrome P450 (CYP) Inhibition: Identify potential drug-drug interactions by checking if the compound is predicted to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4).

-

Bioavailability Score: Note the overall score, which provides a composite estimation of drug-likeness.

-

Potential Signaling Pathways

Based on the observed cytotoxic effects of this compound derivatives, a plausible mechanism of action is the induction of apoptosis.[7] The caspase cascade is a central pathway in programmed cell death.

Caption: Potential caspase-mediated apoptotic signaling pathway.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in oncology and immunology. The in silico methodologies outlined in this guide provide a robust framework for efficiently screening derivatives, identifying high-potential candidates, and building hypotheses about their mechanisms of action. By integrating computational predictions with targeted experimental validation, researchers can accelerate the drug discovery pipeline, reducing costs and bringing effective new treatments to patients more quickly. Future work should focus on developing more accurate QSAR models specific to this scaffold and using molecular dynamics to refine the understanding of ligand-receptor interactions over time.

References

- 1. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. isfcppharmaspire.com [isfcppharmaspire.com]

- 4. mdpi.com [mdpi.com]

- 5. espublisher.com [espublisher.com]

- 6. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 [mdpi.com]

- 7. Selective Cytotoxic Effects of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives on Lymphoid-originated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In silico study on indole derivatives as anti HIV-1 agents: a combined docking, molecular dynamics and 3D-QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(Trifluoromethoxy)-1H-indole: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethoxy)-1H-indole has emerged as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. The incorporation of the trifluoromethoxy (-OCF₃) group at the 5-position of the indole scaffold imparts unique physicochemical properties to the molecule, significantly influencing its biological activity. This electron-withdrawing yet lipophilic substituent can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity, making it a desirable feature in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with experimental protocols and structured data for ease of reference.

Physicochemical and Spectroscopic Data

The unique properties of this compound make it a versatile tool in synthetic chemistry. A summary of its key physical and spectroscopic data is presented below.

| Property | Value |

| Molecular Formula | C₉H₆F₃NO |

| Molecular Weight | 201.15 g/mol |

| CAS Number | 262593-63-5 |

| Appearance | Off-white to light yellow solid |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) |

Spectroscopic Data (Predicted and from related structures):

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.10 | br s | - | N-H | |

| ~7.80 | d | ~2.0 | H-4 | |

| ~7.35 | d | ~8.8 | H-7 | |

| ~7.25 | t | ~2.8 | H-2 | |

| ~7.05 | dd | ~8.8, 2.4 | H-6 | |

| ~6.55 | m | - | H-3 |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |

| ~145.0 | C-5 | |

| ~135.0 | C-7a | |

| ~128.0 | C-3a | |

| ~125.0 | C-2 | |

| ~122.0 (q, J ≈ 256 Hz) | -OCF₃ | |

| ~118.0 | C-4 | |

| ~115.0 | C-6 | |

| ~112.0 | C-7 | |

| ~103.0 | C-3 |

| IR (KBr, cm⁻¹) | Assignment |

| ~3400 | N-H stretch |

| ~1260, 1160 | C-F stretch |

| Mass Spectrometry (EI) | m/z (relative intensity) |

| 201 | [M]⁺ |

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of this compound is the Fischer indole synthesis, starting from the commercially available 4-(trifluoromethoxy)aniline.

Diagram: Synthetic Pathway to this compound

Caption: General scheme for the synthesis of this compound.

Experimental Protocol: Fischer Indole Synthesis (Representative)

Step 1: Preparation of 4-(Trifluoromethoxy)phenylhydrazine

-

To a stirred solution of 4-(trifluoromethoxy)aniline (1.0 eq) in concentrated hydrochloric acid at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then added slowly to a pre-cooled solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

-

The mixture is made strongly basic by the addition of aqueous sodium hydroxide solution, and the product is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-(trifluoromethoxy)phenylhydrazine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

A mixture of 4-(trifluoromethoxy)phenylhydrazine (1.0 eq) and an acetaldehyde equivalent (e.g., acetaldehyde diethyl acetal, 1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid) is treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid).

-

The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) affords this compound.

Reactions of this compound as a Building Block

The indole nucleus is electron-rich and readily undergoes electrophilic substitution, predominantly at the C3 position. The presence of the electron-withdrawing trifluoromethoxy group at the C5 position deactivates the benzene ring towards electrophilic attack, further favoring substitution on the pyrrole ring.

Diagram: Key Reactions of this compound

Caption: Common synthetic transformations of this compound.

Representative Experimental Protocols

Vilsmeier-Haack Formylation:

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The mixture is then poured into ice-water and neutralized with aqueous sodium hydroxide solution.

-

The precipitated product, this compound-3-carboxaldehyde, is collected by filtration, washed with water, and dried.

-

Yield: Typically high (e.g., >80%).

Mannich Reaction:

-

A mixture of this compound (1.0 eq), formaldehyde (aqueous solution, 1.5 eq), and a secondary amine (e.g., dimethylamine, 1.5 eq) in acetic acid is stirred at room temperature overnight.

-

The reaction mixture is basified with aqueous sodium hydroxide and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification by column chromatography affords the corresponding gramine analogue.

-

Yield: Moderate to good.

Applications in the Synthesis of Bioactive Molecules

The this compound scaffold is a key component in a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Example: Synthesis of Anti-inflammatory Agents

Derivatives of this compound-2,3-dione have been synthesized and evaluated for their anti-inflammatory activity. These compounds act as inhibitors of pro-inflammatory cytokines.

Diagram: Synthesis of a Bioactive Isatin Derivative

Caption: Synthetic route to a bioactive 5-(trifluoromethoxy)isatin derivative.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The presence of the trifluoromethoxy group confers advantageous properties that are increasingly sought after in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, will empower researchers to effectively utilize this powerful synthetic tool in their discovery programs. The provided protocols and data serve as a practical resource for the synthesis and derivatization of this important indole analogue.

The Discovery and Synthesis of 5-(Trifluoromethoxy)-1H-indole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-(trifluoromethoxy)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide range of biological activities. The trifluoromethoxy group imparts unique properties, including increased lipophilicity and metabolic stability, making it an attractive substituent for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this important class of compounds.

Discovery and Therapeutic Potential

Derivatives of this compound have been investigated for their potential in treating a variety of diseases, most notably cancer and inflammatory conditions. Early discoveries highlighted their potent cytotoxic effects against various cancer cell lines. Subsequent research has identified specific molecular targets, including interleukin-1 receptor (IL-1R), epidermal growth factor receptor (EGFR), and the AAA ATPase p97, underscoring the diverse mechanisms through which these compounds exert their biological effects.

Synthetic Methodologies

The synthesis of the this compound core and its derivatives can be achieved through several established indole synthesis routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the indole ring.

Synthesis of the Core Scaffold: this compound

While specific, detailed protocols for the direct synthesis of this compound are not extensively documented in readily available literature, established methods such as the Fischer, Larock, and Leimgruber-Batcho indole syntheses can be adapted using appropriately substituted starting materials. For instance, the Fischer indole synthesis would involve the reaction of 4-(trifluoromethoxy)phenylhydrazine with a suitable aldehyde or ketone under acidic conditions.

Synthesis of Key Intermediates: 5-(Trifluoromethoxy)isatin

A crucial intermediate for the synthesis of many biologically active analogs is 5-(trifluoromethoxy)isatin. A common synthetic approach involves a cyclization reaction.

Experimental Protocol: Synthesis of 5-(Trifluoromethoxy)isatin [1]

-

Dissolve chloral hydrate in an aqueous solution of a strong electrolyte inorganic salt (e.g., anhydrous potassium sulfate) at room temperature.

-

Add a solution of 4-(trifluoromethoxy)aniline in hydrochloric acid to the chloral hydrate solution.

-

Following uniform mixing, add hydroxylamine hydrochloride.

-

Heat the mixture to reflux.

-

After cooling to room temperature, decant the supernatant.

-

To the residue, add excess concentrated sulfuric acid to induce cyclization.

-

The resulting precipitate is collected and recrystallized to yield 5-(trifluoromethoxy)isatin.

Synthesis of Biologically Active Analogs

A significant number of potent this compound analogs are derived from 5-(trifluoromethoxy)isatin, particularly thiosemicarbazone derivatives.

Experimental Protocol: General Synthesis of 1-Substituted this compound-2,3-dione 3-(4-phenylthiosemicarbazones) [2]

-

To a solution of this compound-2,3-dione (1 equivalent) in a suitable solvent (e.g., ethanol), add the appropriate 4-phenylthiosemicarbazide (1 equivalent).

-

Add a catalytic amount of a suitable acid (e.g., acetic acid).

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is collected by filtration, washed with a cold solvent, and dried to afford the desired product.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative this compound analogs from various studies.

Table 1: Anti-Interleukin-1 Receptor (IL-1R) Activity of 5-Fluoro/(trifluoromethoxy)-2-indolinone Derivatives [3]

| Compound | R | X | IC50 (µM) |

| 52 | H | F | 0.09 |

| 65 | H | OCF3 | 0.07 |

| 78 | CH3 | OCF3 | 0.01 |

| 81 | C2H5 | OCF3 | 0.02 |

Table 2: Cytotoxicity of 5-(Trifluoromethoxy)isatin-Gold Complexes [4]

| Compound | Cell Line | IC50 (µM) |

| Isatin-Gold Complex | Various Cancer Cells | as low as 0.28 |

Signaling Pathways and Experimental Workflows

The biological effects of this compound analogs are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Interleukin-1 Receptor (IL-1R) Signaling Pathway

Several 5-(trifluoromethoxy)-2-indolinone derivatives have been identified as potent inhibitors of IL-1R signaling, a key pathway in inflammation.

Caption: IL-1R signaling pathway and the inhibitory action of analogs.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling cascade is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Certain indole derivatives have been developed as EGFR inhibitors.

References

- 1. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

IUPAC name and synonyms for 5-(Trifluoromethoxy)-1H-indole

An In-Depth Technical Guide to 5-(Trifluoromethoxy)-1H-indole for Researchers and Drug Development Professionals

Introduction

Indole and its derivatives are a significant class of heterocyclic compounds that are ubiquitous in nature and form the core structure of many biologically active molecules and pharmaceuticals.[1] The introduction of a trifluoromethoxy group onto the indole scaffold can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, making this compound a valuable intermediate in medicinal chemistry and drug discovery.[2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and the biological activities of its derivatives, with a focus on data presentation and experimental methodologies for researchers and scientists in the field of drug development.

Chemical Identity

Synonyms

While "this compound" is the standard chemical name, it is the primary identifier used in chemical databases and supplier catalogs.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C9H6F3NO | ChemicalBook[3] |

| Molecular Weight | 201.15 g/mol | ChemicalBook[3] |

| Appearance | White to yellow solid | ChemicalBook[3] |

| Boiling Point | 247.5±35.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.413±0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| pKa | 16.06±0.30 (Predicted) | ChemicalBook[3] |

| Storage | Keep in dark place, Sealed in dry, Room Temperature | ChemicalBook[3] |

Biological Activity of Derivatives

Derivatives of this compound have shown promising biological activity, particularly as anti-inflammatory agents. Research has focused on this compound-2,3-dione 3-thiosemicarbazones, which have been identified as potent inhibitors of the interleukin-1 receptor (IL-1R).[5][6] The pro-inflammatory cytokine interleukin-1 (IL-1) is a key driver in the pathogenesis of numerous inflammatory diseases.[6]

The following diagram illustrates a simplified workflow for the discovery of these biologically active derivatives.

Caption: A generalized workflow for the synthesis and screening of indole derivatives.

Quantitative Biological Data

The following table presents the in vitro inhibitory activity (IC50) of selected 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones) against the IL-1 receptor.

| Compound ID | R Group | IC50 (µM) |

| 52 | 5-F | 0.09 |

| 65 | 5-OCF3 | 0.07 |

| 78 | 5-F | 0.01 |

| 81 | 5-F | 0.02 |

Data sourced from a study on 2-indolinone derivatives with anti-interleukin-1 activity.[5][6]

The following diagram illustrates the basic signaling pathway of Interleukin-1 and the point of inhibition by the active compounds.

Caption: Inhibition of the IL-1 receptor by indole derivatives blocks inflammatory signaling.

Experimental Protocols

Synthesis of 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone]

This protocol describes the synthesis of a specific derivative, which is a multi-step process. A key step is the condensation reaction.

Materials:

-

1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione

-

4-(4-methoxyphenyl)thiosemicarbazide

-

Ethanol

-

Catalytic amount of acetic acid

Procedure:

-

A solution of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione in ethanol is prepared.

-

An equimolar amount of 4-(4-methoxyphenyl)thiosemicarbazide is added to the solution.

-

A few drops of acetic acid are added as a catalyst.

-

The reaction mixture is refluxed for a specified period, and the progress is monitored using thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent.

This is a generalized procedure based on the synthesis of similar isatin thiosemicarbazone derivatives.[7]

In Vitro IL-1 Receptor Inhibition Assay

Objective: To determine the concentration at which the test compounds inhibit 50% of the IL-1R-dependent response (IC50).

Cell Line: A suitable cell line expressing the IL-1 receptor and a reporter gene (e.g., NF-κB luciferase reporter) is used.

Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds (e.g., 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones)) for a pre-determined incubation period.

-

Following incubation with the compounds, the cells are stimulated with a known concentration of recombinant human IL-1β to activate the IL-1R signaling pathway.

-

After stimulation, the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.

-

The percentage of inhibition for each compound concentration is calculated relative to the vehicle-treated control.

-

The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This protocol is a standard methodology for assessing IL-1R inhibition based on the context provided in the cited literature.[5][6]

Conclusion

This compound is a key building block in the development of novel therapeutic agents. Its derivatives, particularly the this compound-2,3-dione 3-thiosemicarbazones, have demonstrated potent anti-inflammatory activity through the inhibition of the IL-1 receptor. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in medicinal chemistry and drug development, facilitating further exploration of this promising class of compounds. The unique properties conferred by the trifluoromethoxy group suggest that continued investigation into derivatives of this scaffold could lead to the discovery of new and effective treatments for a range of inflammatory diseases.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. 5-Trifluoromethoxy-1H-indole CAS#: 262593-63-5 [m.chemicalbook.com]

- 4. 5-Trifluoromethoxy-1H-indole | 262593-63-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to 5-(Trifluoromethoxy)-1H-indole: Safety, Handling, and Experimental Considerations

This guide provides comprehensive safety and handling information for 5-(Trifluoromethoxy)-1H-indole, targeting researchers, scientists, and professionals in drug development. It outlines the compound's properties, potential hazards, and detailed protocols for its use and disposal.

Compound Identification and Properties

This compound is an organic compound frequently utilized as an intermediate in pharmaceutical research and chemical synthesis.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₃NO | [1] |

| Appearance | White to yellow solid | [1] |

| Boiling Point | 247.5 ± 35.0 °C (Predicted) | [1] |

| Density | 1.413 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 16.06 ± 0.30 (Predicted) | [1] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1] |

| InChI Key | XVYXWSODSCHHHB-UHFFFAOYSA-N | [1] |

| SMILES | N1C2=C(C=C(OC(F)(F)F)C=C2)C=C1 | [1] |

Safety and Hazard Information

While specific toxicological properties for this compound have not been thoroughly investigated, data from structurally similar compounds and available safety data sheets for related indole derivatives provide a basis for safe handling procedures. For instance, related compounds like 5-(Trifluoromethyl)indole and this compound-2-carboxylic acid are classified as hazardous.[3][4]

GHS Hazard Classification

The following table summarizes the potential GHS classifications based on data for analogous compounds. Users should always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[4][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][6][7] |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation[3][5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3][6][7] |

First Aid Measures

Immediate medical attention is crucial in case of exposure. The following are general first-aid guidelines.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[6][8][9] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[6][8] Seek medical attention if irritation occurs.[6] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids apart.[6][8] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor immediately.[6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[6][8] Never give anything by mouth to an unconscious person.[8] Call a physician or Poison Control Center immediately.[9] |

Handling, Storage, and Personal Protection

Proper handling and storage are essential to minimize risk.

Handling

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[8]

-

Wear suitable protective clothing, gloves, and eye/face protection.[8]

-

Do not eat, drink, or smoke when using this product.[8]

-

Wash hands and any exposed skin thoroughly after handling.[6][8]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6][8]

-

Keep in a dark place.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[3][6]

Personal Protective Equipment (PPE)

| Protection Type | Equipment Specification |

| Eye/Face Protection | Use chemical safety goggles or a face shield approved under government standards like NIOSH (US) or EN 166 (EU).[6][10] |

| Skin Protection | Handle with chemical-impermeable gloves. Inspect gloves prior to use. Wear appropriate protective clothing to prevent skin exposure.[6][8] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge (e.g., type P2).[6] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Ensure eyewash stations and safety showers are close to the workstation.[6][8] |

Accidental Release and Disposal

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to safe areas.[8] Use personal protective equipment. Avoid breathing dust, vapors, mist, or gas.[8][10] Ensure adequate ventilation.[8]

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10][11]

-

Containment and Cleanup : Use dry clean-up procedures to avoid generating dust. Collect spillage using non-sparking tools and place it in a suitable, closed container for disposal.[8][10][11]

Disposal Considerations

-

Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations.[6][8]

-

Material should be disposed of by a licensed professional waste disposal service.[10]

-

Contaminated packaging should be disposed of as an unused product.[10]

Experimental Protocols & Workflows

This compound is a key intermediate. While a specific synthesis protocol for this exact molecule is not detailed in the provided search results, a general workflow for the synthesis of 5-substituted indoles can be illustrated. The Leimgruber-Batcho indole synthesis is a widely used industrial method.

General Workflow: Leimgruber-Batcho Indole Synthesis

This method involves the conversion of a substituted 2-nitrotoluene to an enamine, followed by a reductive cyclization to yield the desired indole.[12] This process is a common strategy for producing indole derivatives.

Caption: General workflow for the Leimgruber-Batcho indole synthesis.

Example Experimental Protocol: Synthesis of Triindolylmethanes

While not a synthesis of the title compound, the following protocol illustrates a common reaction using substituted indoles, demonstrating typical laboratory procedures for handling this class of compounds. This reaction involves the condensation of indoles with indole-3-carboxaldehydes.[13]

-

Reaction Setup : To a solution of a substituted indole (e.g., this compound) in acetic acid, add an indole-3-carboxaldehyde.

-

Reagent Addition : Add acetic anhydride to the mixture.

-

Reaction Conditions : Stir the reaction mixture at the temperature and for the duration specified in the relevant literature, monitoring progress using Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

-

Purification : Purify the resulting residue by column chromatography on silica gel, using an appropriate eluent system to isolate the desired triindolylmethane product.

-

Characterization : Confirm the structure of the purified product using analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.

Logical Relationships in Safe Chemical Handling

Effective chemical safety relies on a logical progression from hazard identification to risk mitigation. This workflow ensures that all aspects of safety are considered before and during the handling of a chemical like this compound.

Caption: Logical workflow for safe chemical handling in a laboratory setting.

References

- 1. 5-Trifluoromethoxy-1H-indole CAS#: 262593-63-5 [m.chemicalbook.com]

- 2. 5-Trifluoromethoxy-1H-indole | 262593-63-5 [chemicalbook.com]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. This compound-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Methoxy-6-(trifluoromethyl)-1H-indole | C10H8F3NO | CID 10822552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 5-(Trifluoromethyl)oxindole | C9H6F3NO | CID 3734457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. zycz.cato-chem.com [zycz.cato-chem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. angenechemical.com [angenechemical.com]

- 11. echemi.com [echemi.com]

- 12. diva-portal.org [diva-portal.org]

- 13. researchgate.net [researchgate.net]

Preliminary Screening of 5-(Trifluoromethoxy)-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of 5-(Trifluoromethoxy)-1H-indole derivatives, a class of compounds demonstrating significant potential in oncology and inflammatory disease research. This document outlines their cytotoxic and anti-inflammatory activities, details relevant experimental protocols, and visualizes the key signaling pathways implicated in their mechanism of action.

Executive Summary

Derivatives of the this compound scaffold have emerged as promising candidates for therapeutic development. This guide focuses on two key subgroups: 3-thiosemicarbazone derivatives exhibiting potent cytotoxic effects against various leukemia and lymphoma cell lines, and 2,3-dione 3-(4-phenylthiosemicarbazone) derivatives that demonstrate inhibitory activity against the Interleukin-1 Receptor (IL-1R), a key mediator in inflammatory processes. The compiled data underscores the potential of these compounds as anticancer and anti-inflammatory agents, warranting further investigation and development.

Data Presentation: Biological Activities

The following tables summarize the quantitative data from preliminary screenings of this compound derivatives.

Table 1: Cytotoxic Activity of this compound-2,3-dione 3-Thiosemicarbazone Derivatives against Hematological Cancer Cell Lines

| Compound ID | Substitution Pattern | K562 (CML) IC₅₀ (µM) | P3HR1 (BL) IC₅₀ (µM) | P3HR1-Vin (BL-R) IC₅₀ (µM) | HL-60 (APL) IC₅₀ (µM) |

| C | Allyl | 2.21 | 1.13 | - | 1.13 |

| D | Cyclohexyl | 2.38 | >10 | - | >10 |

| E | Benzyl | 2.38 | >10 | - | >10 |

| F | 4-Fluorophenyl | >10 | 1.00 | - | 2.41 |

| I | 4-Bromophenyl | - | 0.96 | 0.89 | - |

CML: Chronic Myelogenous Leukemia; BL: Burkitt's Lymphoma; BL-R: Vincristine-Resistant Burkitt's Lymphoma; APL: Acute Promyelocytic Leukemia. Data extracted from a study on the anticancer effects of these derivatives.[1]

Table 2: Anti-Inflammatory Activity of 5-Fluoro/(Trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazone) Derivatives

| Compound ID | 5-Position Substituent | IL-1R Inhibitory IC₅₀ (µM) |

| 52 | F | 0.09 |

| 65 | OCF₃ | 0.07 |

| 78 | F | 0.01 |

| 81 | F | 0.02 |

Data extracted from a study on 2-indolinone derivatives as anti-IL-1 agents.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a representative method for determining the cytotoxic effects of the this compound derivatives on leukemia and lymphoma cell lines such as K562, P3HR1, and HL-60.[2][3][4][5][6][7][8][9][10][11]

Materials:

-

Leukemia/lymphoma cell lines (e.g., K562, P3HR1, HL-60)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and adjust the cell density in fresh culture medium. Seed the cells into 96-well plates at a density of approximately 1 x 10⁵ cells/mL in a volume of 100 µL per well.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells to achieve the final desired concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection by Caspase-3 Staining (Immunocytochemistry)

This protocol outlines a general procedure for detecting activated caspase-3 in lymphoma cells (e.g., P3HR1) to assess for apoptosis induction.[1][12][13][14][15][16][17][18][19][20][21]

Materials:

-

P3HR1 cells

-

Culture medium

-

Test compounds

-

Poly-L-lysine coated slides or coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-